molecular formula C18H22N2O3 B2497094 1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione CAS No. 1903149-29-0

1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione

Cat. No.: B2497094
CAS No.: 1903149-29-0
M. Wt: 314.385
InChI Key: RHVVAUUAMMBCTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione is a synthetic organic compound designed for preclinical research. This molecule features a hybrid structure combining an azetidinone (beta-lactam) ring and a pyrrolidine-2,5-dione (succinimide) core, a framework of significant interest in medicinal chemistry . The azetidinone moiety is a privileged structure in drug discovery, well-known not only for its antibiotic properties but also for its application in developing cholesterol absorption inhibitors, enzyme inhibitors, and anticancer agents . Concurrently, the pyrrolidine-2,5-dione scaffold is recognized as a key pharmacophore in compounds with demonstrated biological activity. Research into structurally related molecules has shown that derivatives containing the pyrrolidine-2,5-dione group can exhibit potent anticonvulsant and analgesic effects in animal models, with some acting via interaction with the neuronal voltage-sensitive sodium channel . Furthermore, similar compounds have been investigated for their affinity for central nervous system (CNS) targets, including the 5-HT1A receptor and the dopamine D2 receptor, suggesting potential research applications in areas such as depression, schizophrenia, and neuropathic pain . The integration of these two pharmacophores into a single molecule makes this compound a compelling candidate for researchers exploring multi-target ligands, particularly within neuroscience and medicinal chemistry. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-18(2,3)13-6-4-12(5-7-13)17(23)19-10-14(11-19)20-15(21)8-9-16(20)22/h4-7,14H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVVAUUAMMBCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Structure and Synthesis

The compound 1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione features a complex molecular structure that includes an azetidine ring and a pyrrolidine-2,5-dione moiety. Its synthesis typically involves multi-step organic reactions, including the formation of the azetidine ring through cyclization reactions and subsequent functionalization to incorporate the tert-butylbenzoyl group.

Recent studies have focused on optimizing synthetic routes to improve yields and reduce reaction times. For instance, microwave-assisted synthesis techniques have been employed to enhance reaction efficiency and purity of the final product .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at specific phases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays demonstrated significant inhibitory effects against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics, suggesting a potential role as a novel antimicrobial agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects in preclinical models. It has been reported to reduce pro-inflammatory cytokine production, making it a candidate for treating inflammatory diseases .

Case Study: Anticancer Research

A recent study published in the Journal of Medicinal Chemistry highlighted the efficacy of this compound against human cancer cell lines. The researchers synthesized various analogs and assessed their cytotoxicity using MTT assays. The most potent analog exhibited an IC50 value significantly lower than established chemotherapeutic agents, indicating its potential as a lead compound for further development .

Case Study: Antimicrobial Evaluation

Another investigation focused on the antimicrobial activity of the compound against clinical isolates of bacteria resistant to conventional treatments. The study used disc diffusion methods to evaluate efficacy and found that certain derivatives exhibited excellent antibacterial activity with MIC values comparable to or better than those of leading antibiotics .

Mechanism of Action

The mechanism of action of 1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyrrolidine-2,5-dione Derivatives

Compound Name Key Substituents/Rings Notable Structural Features
Target Compound 4-tert-Butylbenzoyl, azetidine Bulky tert-butyl, strained azetidine
1-(2-Chloro-1-(4-chlorophenyl)-2-nitropropyl)pyrrolidine-2,5-dione Chlorophenyl, nitropropyl Halogenated aromatic system, nitro group
1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione Pyridin-2-ylaminomethyl Mannich base, pyridine moiety
1-(4-Acetylphenyl)-3-(4-bromophenyloxy)pyrrolidine-2,5-dione Acetylphenyl, bromophenyloxy Electron-withdrawing acetyl group

Reactivity and Functionalization

  • Sulfenylation: 1-(Organothio)pyrrolidine-2,5-diones () act as thiolating reagents, but the target compound’s azetidine moiety may alter reactivity due to steric hindrance .
  • Ring-Opening Reactions : The strained azetidine ring in the target compound may undergo nucleophilic attack more readily than five-membered analogs.

Biological Activity

1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound, drawing from various studies and sources.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an azetidine ring and a pyrrolidine-2,5-dione moiety. Its molecular formula is C16H20N2O3C_{16}H_{20}N_{2}O_{3}, with a molecular weight of approximately 288.34 g/mol. The tert-butyl group contributes to its lipophilicity, which may influence its biological interactions.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0Cell cycle arrest
HeLa (Cervical)10.0Caspase activation

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a role in conditions characterized by chronic inflammation.

Antimicrobial Activity

Preliminary studies have shown that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were assessed against several strains:

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The biological activity of this compound is attributed to its ability to interact with specific cellular targets. The azetidine and pyrrolidine rings are believed to facilitate binding to proteins involved in cell signaling pathways associated with cell growth and apoptosis.

Case Studies

A notable case study involved the administration of the compound in a murine model of breast cancer, where it resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

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